molecular formula C10H14N2O3 B13333755 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B13333755
M. Wt: 210.23 g/mol
InChI Key: ASGVQKTUQOCSKN-UHFFFAOYSA-N
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Description

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core substituted with an isopropyl group at position 2 and a carboxylic acid moiety at position 3. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6(2)12-9(10(13)14)7-5-15-4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGVQKTUQOCSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2COCCC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and in the presence of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s unique properties arise from its pyrano-pyrazole scaffold and substituents. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Ring Type Molecular Formula Molecular Weight Key Properties/Notes
Target Compound : 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid 2-isopropyl, 3-carboxylic acid Pyrano (oxygen) C₁₀H₁₄N₂O₃* ~210.23* Likely moderate acidity (carboxylic acid); potential for hydrogen bonding .
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 2091712-81-9) 2-cyclopropylmethyl Pyrano C₁₁H₁₄N₂O₃ 226.25 Discontinued; cyclopropylmethyl group may enhance lipophilicity and membrane permeability.
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 912635-70-2) None (parent structure) Thiopyrano (sulfur) C₇H₈N₂O₂S 184.22 Sulfur atom increases electron density; predicted pKa ~2.83, suggesting higher acidity than oxygen analogs .
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1782227-68-2) 2-isopropyl Thiopyrano C₁₀H₁₄N₂O₂S 226.3 Sulfur substitution may alter bioavailability and metabolic stability vs. pyrano analogs. Predicted density: 1.41 g/cm³.
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 78052-51-4) 2-methyl, 3-ethyl ester Pyrano C₁₀H₁₄N₂O₃ 210.23 Ester group improves lipophilicity; hydrolyzed to carboxylic acid in vivo.
2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1783639-20-2) 2-ethyl Pyrano C₉H₁₂N₂O₃ 196.21 Shorter alkyl chain (ethyl vs. isopropyl) reduces steric bulk, potentially enhancing target binding.

Functional Implications of Substituents

  • Isopropyl vs. Cyclopropylmethyl (Position 2): The isopropyl group in the target compound offers steric bulk and hydrophobicity, which may influence receptor binding.
  • Pyrano vs.
  • Carboxylic Acid vs. Ester (Position 3) : The carboxylic acid group in the target compound enables ionic interactions, while ester derivatives (e.g., CAS 78052-51-4) are prodrugs with improved absorption .

Biological Activity

2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic pyrazole derivatives and exhibits a unique structural configuration that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol. The compound features a tetrahydropyrano ring fused with a pyrazole moiety, which contributes to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
IUPAC NameThis compound
Structural FeaturesTetrahydropyrano and pyrazole rings

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. Preliminary studies suggest potential activities in the following areas:

  • Antimicrobial Activity : Some derivatives have shown promising results against a range of bacteria and fungi.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through mechanisms involving poly (ADP-ribose) polymerase (PARP) cleavage and caspase activation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested in preliminary assays.

The biological activity of this compound is hypothesized to be linked to its interaction with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It could interact with cellular receptors that mediate inflammatory responses or apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antifungal Studies : A series of pyrazole derivatives were tested against phytopathogenic fungi. Some compounds exhibited significant antifungal activity, indicating that structural features similar to those in this compound could confer similar properties .
  • Cancer Cell Line Studies : In vitro assays demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines through caspase-mediated pathways .

Future Research Directions

Further investigations are necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To identify key structural features responsible for biological activity.
  • Clinical Trials : To evaluate efficacy and safety in human subjects.

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